molecular formula C9H8N2O3S B13047907 4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid

4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid

Cat. No.: B13047907
M. Wt: 224.24 g/mol
InChI Key: PAIGEVZGCIEBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with a methoxy group at the 4-position and a carboxylic acid group at the 6-position. The molecular formula of this compound is C11H12N2O4S, and it has a molecular weight of 268.29 g/mol .

Preparation Methods

The synthesis of 4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate thieno and pyrimidine precursors under specific reaction conditions. The reaction typically involves the use of reagents such as methoxyamine and methylthio compounds, followed by cyclization and oxidation steps . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

4-methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C9H8N2O3S/c1-4-10-5-3-6(9(12)13)15-7(5)8(11-4)14-2/h3H,1-2H3,(H,12,13)

InChI Key

PAIGEVZGCIEBRY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)OC)SC(=C2)C(=O)O

Origin of Product

United States

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